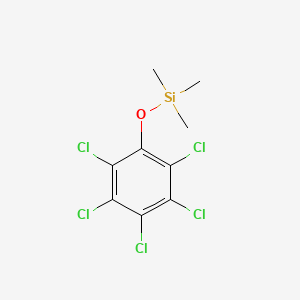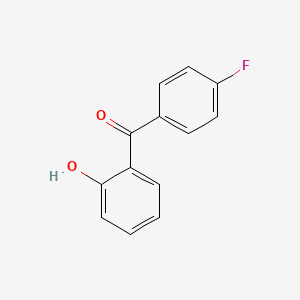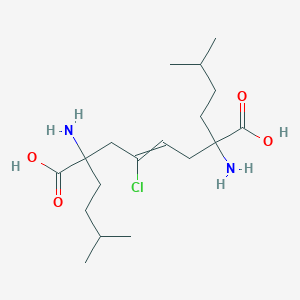![molecular formula C10H16O4 B14532011 4-Ethyl-2-propan-2-yloxy-3,7-dioxabicyclo[4.1.0]heptan-5-one CAS No. 62644-37-5](/img/structure/B14532011.png)
4-Ethyl-2-propan-2-yloxy-3,7-dioxabicyclo[4.1.0]heptan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-propan-2-yloxy-3,7-dioxabicyclo[4.1.0]heptan-5-one is an organic compound with a unique bicyclic structure. It is characterized by the presence of an ethyl group, a propan-2-yloxy group, and a dioxabicycloheptanone core. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-propan-2-yloxy-3,7-dioxabicyclo[4.1.0]heptan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethyl-substituted epoxide with a propan-2-yloxy-substituted ketone in the presence of a strong acid catalyst. The reaction is carried out at low temperatures to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-propan-2-yloxy-3,7-dioxabicyclo[4.1.0]heptan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorination reagents like thionyl chloride (SOCl₂) are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Ethyl-2-propan-2-yloxy-3,7-dioxabicyclo[4.1.0]heptan-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-propan-2-yloxy-3,7-dioxabicyclo[4.1.0]heptan-5-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-: This compound has a similar bicyclic structure but with different substituents.
Cyclobutylcyclopentane: Another bicyclic compound with different ring sizes and substituents.
Uniqueness
4-Ethyl-2-propan-2-yloxy-3,7-dioxabicyclo[4.1.0]heptan-5-one is unique due to its specific combination of functional groups and its potential reactivity. Its distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62644-37-5 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-ethyl-2-propan-2-yloxy-3,7-dioxabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C10H16O4/c1-4-6-7(11)8-9(14-8)10(13-6)12-5(2)3/h5-6,8-10H,4H2,1-3H3 |
InChI Key |
NGRZZJNAJUAHJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C2C(O2)C(O1)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


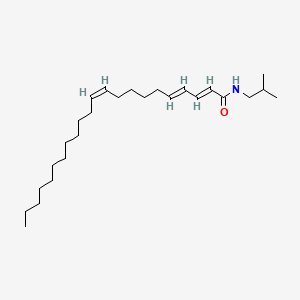
![N-[3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-yl]benzamide](/img/structure/B14531935.png)
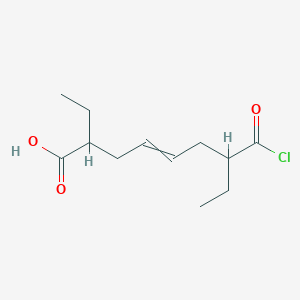
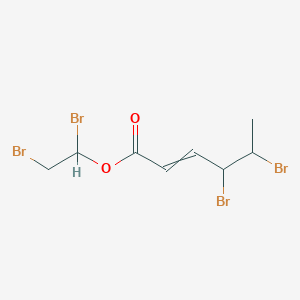
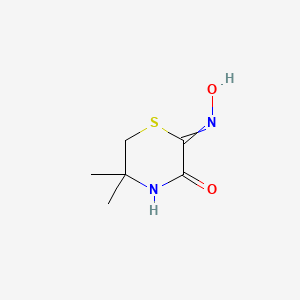
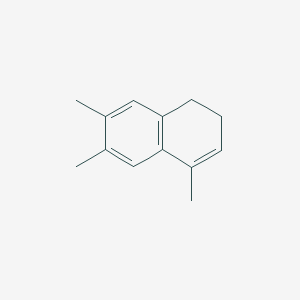
![2-{Bis[4-(dimethylamino)phenyl]methyl}-4,5-dibromobenzoic acid](/img/structure/B14531967.png)
![2-{2-[(3,4,5-Trimethoxybenzoyl)oxy]ethyl}isoquinolin-2-ium iodide](/img/structure/B14531968.png)
![5,5'-Methylenebis[N-(3-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14531974.png)
![2-{[(3-Chloro-2-methylphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B14531989.png)
![(2-Chloroethyl)[2-(ethylsulfanyl)-2-oxoethyl]sulfanylidenephosphanium](/img/structure/B14531997.png)
